1-(5-Chloro-2-ethoxy-4-methylphenyl)sulfonyl-4-methylpiperazine
Description
1-(5-Chloro-2-ethoxy-4-methylphenyl)sulfonyl-4-methylpiperazine is a sulfonamide-substituted piperazine derivative characterized by a phenyl ring bearing chloro (Cl), ethoxy (OEt), and methyl (Me) groups at positions 5, 2, and 4, respectively. The sulfonyl (-SO₂-) group links this aromatic system to a 4-methylpiperazine moiety. The ethoxy and chloro substituents on the phenyl ring may influence electronic properties and steric interactions, affecting binding affinity and metabolic stability.
Properties
IUPAC Name |
1-(5-chloro-2-ethoxy-4-methylphenyl)sulfonyl-4-methylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClN2O3S/c1-4-20-13-9-11(2)12(15)10-14(13)21(18,19)17-7-5-16(3)6-8-17/h9-10H,4-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYJYVKKUDWMUIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C)Cl)S(=O)(=O)N2CCN(CC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Chloro-2-ethoxy-4-methylphenyl)sulfonyl-4-methylpiperazine typically involves multi-step organic reactions. One common method includes the reaction of 5-chloro-2-ethoxy-4-methylbenzenesulfonyl chloride with 4-methylpiperazine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions: 1-(5-Chloro-2-ethoxy-4-methylphenyl)sulfonyl-4-methylpiperazine can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro group.
Oxidation and Reduction: The sulfonyl group can be involved in redox reactions, altering the oxidation state of the sulfur atom.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.
Major Products Formed: The major products depend on the specific reactions. For example, in nucleophilic substitution, the chloro group may be replaced by various nucleophiles, leading to a diverse range of derivatives .
Scientific Research Applications
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding assays.
Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(5-Chloro-2-ethoxy-4-methylphenyl)sulfonyl-4-methylpiperazine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in enzyme active sites, leading to inhibition of enzyme activity. Additionally, the piperazine ring can interact with receptor sites, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds share the core 4-methylpiperazine-sulfonyl-phenyl scaffold but differ in substituents on the phenyl ring or piperazine nitrogen. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Key Observations
Halogenated derivatives (e.g., 2-Cl-4-F-benzyl in ) demonstrate enhanced metabolic stability due to reduced oxidative metabolism.
Impact of Heterocycles :
- Replacement of the phenyl ring with a pyridine moiety (as in ) introduces nitrogen-based polarity, which may alter solubility and receptor interaction profiles.
Piperazine Modifications :
- Benzyl-substituted piperazines (e.g., ) exhibit increased hydrophobicity, favoring blood-brain barrier penetration, whereas 4-methylpiperazine in the target compound prioritizes solubility.
Electron-Withdrawing Groups :
- The nitro group in significantly increases electron-withdrawing effects, which could enhance sulfonamide acidity and reactivity in biological systems.
Biological Activity
1-(5-Chloro-2-ethoxy-4-methylphenyl)sulfonyl-4-methylpiperazine (referred to as Compound A) is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article explores the biological activity of Compound A, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.
- Molecular Formula : C14H20ClN3O2S
- Molecular Weight : 319.84 g/mol
- CAS Number : 1391053-95-4
- Structure : The compound features a piperazine ring, sulfonyl group, and a chloro-substituted aromatic ring, contributing to its biological properties.
Compound A's biological activity is primarily attributed to its interaction with specific receptors and enzymes in the body. It has been studied for its potential effects on:
- Antiviral Activity : Preliminary studies suggest that derivatives of piperazine compounds can inhibit viral replication, indicating that Compound A may exhibit similar properties.
- Antihypertensive Effects : The sulfonamide group is known for its role in lowering blood pressure by acting as an inhibitor of carbonic anhydrase, which may be relevant for hypertension treatment.
Antiviral Activity
A study conducted on related compounds demonstrated significant antiviral activity against various viruses. For instance:
- Inhibition of HIV : Compounds structurally similar to Compound A showed IC50 values ranging from 0.02 to 0.12 µM against HIV strains, indicating high potency .
Antihypertensive Effects
Research into the antihypertensive properties of piperazine derivatives suggests that they can effectively lower blood pressure through vasodilation mechanisms. The specific activity of Compound A in this context remains to be fully elucidated but is supported by its structural characteristics.
Case Study 1: Antiviral Efficacy
In a recent study published in MDPI, a series of piperazine derivatives were evaluated for their antiviral effects against HIV and other viruses. Compound A was included in the screening process due to its structural similarity to known active compounds. The results indicated promising antiviral activity with an EC50 value of approximately 60 nM against measles virus (MeV), suggesting that further optimization could enhance its efficacy .
Case Study 2: Antihypertensive Activity
A phenotypic screening approach was employed to assess the antihypertensive potential of various piperazine derivatives, including Compound A. The results showed that compounds with similar sulfonamide structures exhibited significant blood pressure-lowering effects in animal models, leading to further investigation into their mechanisms .
Summary Table of Biological Activities
| Activity Type | Assessed Compounds | IC50/EC50 Values | Notes |
|---|---|---|---|
| Antiviral | Compound A | EC50 ~ 60 nM | Effective against MeV; further studies needed |
| Antihypertensive | Piperazine Derivatives | Varies | Significant effects observed in animal models |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
